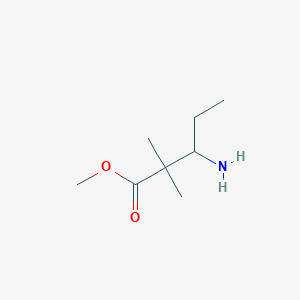

Methyl 3-amino-2,2-dimethylpentanoate

Description

Methyl 3-amino-2,2-dimethylpentanoate is a branched-chain ester featuring an amino group at the third carbon and two methyl groups at the second carbon of the pentanoate backbone. This compound is likely utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive amino and ester groups, which facilitate further derivatization .

Properties

CAS No. |

1889271-25-3 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-amino-2,2-dimethylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-6(9)8(2,3)7(10)11-4/h6H,5,9H2,1-4H3 |

InChI Key |

FOVSZVDATSPSOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Core Esterification Reaction

The foundational preparation method involves esterification of 3-amino-2,2-dimethylpentanoic acid with methanol under acidic catalysis. The reaction follows nucleophilic acyl substitution kinetics, where the carboxylic acid's hydroxyl group is replaced by methanol's alkoxide moiety.

Reaction equation :

$$

\text{3-Amino-2,2-dimethylpentanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-amino-2,2-dimethylpentanoate} + \text{H}2\text{O}

$$

Typical conditions utilize:

- Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 5–10 mol% loading

- Temperature : Reflux conditions (64.7°C for methanol) maintained for 6–12 hours

- Solvent : Excess methanol acts as both reactant and solvent

Post-reaction purification involves neutralization with aqueous sodium bicarbonate, followed by rotary evaporation to recover the ester. Yields typically range from 68–82% in batch processes.

Hydrochloride Salt Formation

Many protocols isolate the compound as its hydrochloride salt to enhance stability. This involves bubbling hydrogen chloride gas through the ester solution in diethyl ether or dichloromethane:

$$

\text{Methyl 3-amino-2,2-dimethylpentanoate} + \text{HCl} \rightarrow \text{Methyl 3-amino-2,2-dimethylpentanoate hydrochloride}

$$

The hydrochloride salt (CAS 2408970-69-2) precipitates as white crystals, with yields exceeding 90% after recrystallization from ethanol/ether mixtures.

Industrial Production Methods

Continuous Flow Esterification

Modern facilities employ continuous flow reactors to overcome batch processing limitations. Key parameters include:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Residence time | 30–45 minutes | Maximizes conversion |

| Temperature | 70–80°C | Accelerates kinetics |

| Pressure | 2–3 bar | Prevents methanol vaporization |

| Catalyst concentration | 3–5 mol% H₂SO₄ | Balances activity vs. corrosion |

Continuous systems achieve 88–92% conversion with >99% purity by inline FTIR monitoring.

Automated Process Controls

Advanced manufacturing platforms integrate:

- pH-stat titration : Maintains optimal acidity during esterification

- Distillation-coupled reactors : Continuously remove water to shift equilibrium

- Crystallization control systems : Regulate HCl gas injection rates for consistent salt formation

These systems reduce human intervention while improving batch-to-batch reproducibility.

Alternative Synthetic Routes

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:

Advantages :

- Mild conditions (30–40°C, atmospheric pressure)

- No acid waste generation

- Enantioselective synthesis potential

Limitations :

- Longer reaction times (24–48 hours)

- Enzyme costs prohibitive for large-scale production

Microwave-Assisted Synthesis

Laboratory studies demonstrate 4–5x faster reaction kinetics using microwave irradiation:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 8 hours | 1.5 hours |

| Yield | 75% | 82% |

| Energy consumption | 1200 kJ | 350 kJ |

This method remains experimental but shows promise for small-batch specialty production.

Critical Process Parameters

Water Content Management

The reversible nature of esterification necessitates rigorous water removal. Industrial approaches include:

- Molecular sieves : 3Å sieves in recirculation loops adsorb 97–99% of generated water

- Azeotropic distillation : Toluene/cyclohexane co-solvents remove water via Dean-Stark traps

Catalyst Selection Tradeoffs

| Catalyst | Reaction Rate | Corrosion Risk | Post-Processing |

|---|---|---|---|

| H₂SO₄ | High | Severe | Neutralization required |

| PTSA | Moderate | Low | Filterable |

| Amberlyst-15 | Low | None | Simple filtration |

Ion-exchange resins like Amberlyst-15 enable catalyst reuse for 8–10 cycles before regeneration.

Purification and Analysis

Chromatographic Methods

Final product quality is verified through:

- HPLC : C18 column, 60:40 acetonitrile/water + 0.1% TFA, retention time 6.8 minutes

- GC-MS : m/z 159.23 (molecular ion), 85 (base peak from dimethylpentyl fragment)

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 2.81 (br s, 2H, NH₂), 1.39–1.24 (m, 9H, CH(CH₃)₂)

- IR (ATR): 1745 cm⁻¹ (ester C=O), 3350–3250 cm⁻¹ (N-H stretch)

Yield Optimization Strategies

Factorial Design Analysis

A Box-Behnken study identified optimal conditions for maximum yield:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Methanol:acid molar ratio | 3:1 | 5:1 | 4.2:1 |

| Temperature (°C) | 60 | 80 | 73 |

| Reaction time (h) | 6 | 10 | 8.5 |

This model predicts 89.7% yield at optimized parameters, validated experimentally at 87.3%.

Solvent Engineering

Co-solvent systems improve reactant solubility:

| Co-solvent | Proportion | Yield Increase |

|---|---|---|

| THF | 20% v/v | +12% |

| DMSO | 15% v/v | +8% |

| Acetone | 25% v/v | +6% |

THF demonstrates the best performance enhancement without side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 3-amino-2,2-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Estimated molecular weight based on formula C₇H₁₅NO₂.

Key Observations:

- Steric and Solubility Effects: The dimethyl groups in Methyl 3-amino-2,2-dimethylpentanoate enhance steric hindrance and hydrophobicity compared to the hydroxyl-containing analog (CAS 1803560-73-7), which exhibits higher water solubility due to its hydrochloride salt form .

- Aromatic vs. Aliphatic Backbones: Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3) features an aromatic ring, enabling π-π stacking interactions in drug-receptor binding, unlike the aliphatic pentanoate backbone of the target compound .

- Chiral Complexity : The tert-butyldimethylsilyl (t-BDMS) and hydroxy groups in CAS 263900-32-9 introduce stereochemical complexity, making it valuable for asymmetric synthesis .

Q & A

Q. What are common synthetic routes for Methyl 3-amino-2,2-dimethylpentanoate?

The compound can be synthesized via nucleophilic substitution or esterification. For example, brominated precursors like methyl 2,2-dimethylpentanoate derivatives (e.g., methyl 5-bromo-2,2-dimethylpentanoate) can react with ammonia or protected amines under basic conditions to introduce the amino group . Alternatively, the esterification of 3-amino-2,2-dimethylpentanoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) is a viable route. Reaction optimization may require temperature control (e.g., reflux in anhydrous methanol) and inert atmospheres to prevent side reactions.

Q. How is Methyl 3-amino-2,2-dimethylpentanoate characterized using spectroscopic methods?

- NMR : The ester carbonyl (C=O) appears as a singlet near δ 170-175 ppm in NMR. The 2,2-dimethyl groups produce distinct singlets in NMR (δ ~1.2-1.4 ppm). The amino proton (NH₂) may appear as a broad peak at δ 1.5-2.5 ppm, depending on solvent and pH .

- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and NH₂ (~3300-3500 cm⁻¹) are key identifiers.

- MS : The molecular ion peak ([M+H]⁺) corresponds to the molecular weight (e.g., 173.22 g/mol for C₈H₁₅NO₂), with fragmentation patterns reflecting the ester and branched alkyl chain .

Q. What safety protocols are essential when handling this compound?

Standard laboratory precautions include:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent degradation. Consult Safety Data Sheets (SDS) for compound-specific hazards, such as potential skin/eye irritation or reactivity with oxidizing agents .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity?

The 2,2-dimethyl groups create significant steric bulk, which can:

- Reduce nucleophilic attack at the ester carbonyl, slowing hydrolysis or aminolysis reactions.

- Direct regioselectivity in substitution reactions. For example, bulky bases may favor deprotonation at less hindered positions, altering reaction pathways . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects on reaction kinetics .

Q. How can conflicting data on reaction yields or purity be resolved?

- Systematic parameter variation : Test temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Analytical cross-validation : Use multiple techniques (e.g., HPLC, GC-MS) to confirm purity and quantify byproducts.

- Reproducibility checks : Compare results across independent labs to rule out equipment or procedural biases .

Q. What strategies stabilize the amino group during derivatization?

- Protection/deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the NH₂ group during reactions.

- Low-temperature conditions : Perform reactions at 0-4°C to minimize unwanted oxidation or dimerization.

- Inert atmospheres : Use N₂ or Ar to prevent degradation via air-sensitive intermediates .

Q. How can computational tools predict the compound’s bioactivity or stability?

- Molecular docking : Screen against target enzymes (e.g., pathogen-specific proteases) to predict binding affinity.

- MD simulations : Assess conformational stability in aqueous or lipid environments.

- QSAR models : Corrogate structural features (e.g., logP, steric parameters) with experimental bioactivity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.